

Mufemilast Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mufemilast

Cat. No.: B10860401

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These application notes provide a comprehensive guide to the in vivo administration of **Mufemilast** (also known as Hemay005), a potent, orally active, and selective phosphodiesterase-4 (PDE4) inhibitor. The information compiled is intended to facilitate preclinical research in inflammatory disease models, with a focus on psoriasis and chronic obstructive pulmonary disease (COPD).

Introduction

Mufemilast is a small molecule inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, **Mufemilast** increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines such as TNF- α , IFN- γ , IL-2, IL-12, and IL-23, and the upregulation of anti-inflammatory mediators.[1][2] This mechanism of action makes **Mufemilast** a promising therapeutic candidate for a range of chronic inflammatory diseases. Preclinical and clinical studies are ongoing for conditions including psoriasis, COPD, atopic dermatitis, and ulcerative colitis.[1][3]

Quantitative Data Summary

While specific in vivo dosage data for **Mufemilast** in animal models is not widely published, valuable insights can be drawn from preclinical data on other selective PDE4 inhibitors and comparative efficacy statements. Notably, **Mufemilast** has been shown to have equivalent

therapeutic effects to Apremilast at equivalent exposure levels in a human psoriatic skin-transplanted mouse model.[4] This allows for a rational starting point for dosage selection in similar models.

The following table summarizes oral dosages of relevant PDE4 inhibitors used in various mouse models of inflammation.

Compound	Animal Model	Disease Model	Dosage Range	Route of Administration	Vehicle	Reference
Mufemilast (Hemay005)	Mouse	Psoriasis (PDX)	Equivalent exposure to Apremilast	Oral	Not specified	[4]
Apremilast	Mouse (K5.Stat3C transgenic)	Psoriasis	2 - 6 mg/kg/day	Oral	Not specified	ResearchGate
Roflumilast	Mouse	Emphysema (Cigarette Smoke-Induced)	1 - 5 mg/kg	Oral	Not specified	PubMed
Roflumilast	Mouse	Psoriasisform Dermatitis (IL-23 Induced)	5 mg/kg/day	Oral	0.8% Methylcellulose	Acta Dermatovenereologica
Rolipram	Mouse (BALB/c)	Dermatitis (TNCF-Induced)	10 mg/kg/day	Oral	Not specified	PubMed

Signaling Pathway

Mufemilast's mechanism of action centers on the inhibition of PDE4, which prevents the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates the transcription of various cytokine genes, leading to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokines.

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